molecular formula C5H5NO3S B019378 Methyl-3-hydroxyisothiazole-5-carboxylate CAS No. 100241-89-2

Methyl-3-hydroxyisothiazole-5-carboxylate

Cat. No.: B019378
CAS No.: 100241-89-2
M. Wt: 159.17 g/mol
InChI Key: JIVHGUBSIXQWFG-UHFFFAOYSA-N
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Description

Significance of Isothiazole (B42339) Heterocycles in Medicinal and Agrochemical Chemistry

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is the basis for a wide array of molecules that exhibit significant biological activity, making them crucial scaffolds in both medicinal and agrochemical chemistry. mdpi.comresearchgate.net

In the pharmaceutical sector, the isothiazole ring is a component of various drugs. For example, Ziprasidone and Perospirone are antipsychotic medications that incorporate the isothiazole structure. mdpi.com The presence of the isothiazole core can confer favorable properties to a molecule, influencing its ability to interact with biological targets like enzymes and receptors. mdpi.com Research has shown that isothiazole derivatives possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comresearchgate.net

In agrochemistry, isothiazoles are equally important. They form the active component in several crop protection products. A notable example is Isotianil, a fungicide used to control rice blast. mdpi.com The isothiazole derivative Methylchloroisothiazolinone (MCIT) is a key component of broad-spectrum biocides used as preservatives. mdpi.com The development of pesticides and fungicides containing the isothiazole ring is driven by their efficacy and the potential for structural modifications to optimize activity and safety profiles. google.commdpi.com

Table 1: Examples of Commercially Significant Isothiazole Derivatives

Compound Name Class Application
Ziprasidone Pharmaceutical Antipsychotic medication
Perospirone Pharmaceutical Antipsychotic medication
Isotianil Agrochemical Fungicide for rice blast
Methylchloroisothiazolinone (MCIT) Biocide Preservative

Historical Development and Current Research Landscape of Isothiazole Chemistry

The chemistry of isothiazoles has evolved significantly since the first successful synthesis of the parent heterocycle was reported in 1956. Early methods often involved complex multi-step procedures. researchgate.net The initial synthesis involved the oxidation and subsequent decarboxylation of 5-amino-1,2-benzoisothiazole. ontosight.ai

Over the past few decades, research has focused on developing more efficient and versatile synthetic routes to access functionalized isothiazoles. google.com Modern synthetic strategies include cycloaddition reactions, condensation reactions, and the transformation of other heterocyclic systems. researchgate.net The development of metal-catalyzed cross-coupling reactions has further expanded the ability to create densely functionalized isothiazole derivatives.

The current research landscape is characterized by the exploration of isothiazoles as key building blocks for novel materials and biologically active compounds. researchgate.netgoogle.com A significant area of focus is the synthesis of isothiazole-containing molecules for drug discovery, with studies targeting cancer, infectious diseases, and neurological disorders. researchgate.netgoogle.com Researchers are also investigating the use of isothiazole ligands in coordination chemistry for the development of new catalysts. google.com The continuous innovation in synthetic methodologies allows chemists to access an ever-widening array of complex isothiazole structures for evaluation in various applications.

Table 2: Milestones in Isothiazole Chemistry

Year Milestone Significance
1956 First reported synthesis of the isothiazole ring system. researchgate.net Established the foundation for the field of isothiazole chemistry.
1960s-1980s Development of fundamental synthetic routes and exploration of basic reactivity. Expanded the accessibility of simple isothiazole derivatives.
1990s-2000s Application of modern synthetic methods, including metal-catalyzed cross-coupling. Enabled the synthesis of complex and highly substituted isothiazoles.
2010s-Present Focus on isothiazoles in medicinal chemistry, agrochemistry, and materials science. google.com Drives the discovery of new drugs, pesticides, and functional materials.

Position and Importance of Methyl-3-hydroxyisothiazole-5-carboxylate within Isothiazole Research

Based on a review of available academic literature, this compound is not a widely studied compound with extensively documented applications or biological activities. Its significance in isothiazole research appears to be primarily that of a potential synthetic intermediate or a structural scaffold for the development of more complex molecules.

The importance of this specific compound can be inferred from the reactivity of its constituent functional groups: the 3-hydroxyisothiazole core and the methyl carboxylate group at the 5-position.

The 3-Hydroxyisothiazole Moiety: This group can exist in tautomeric forms and offers a reactive site for further chemical modification, such as alkylation or acylation, to produce a library of derivatives for biological screening.

The Methyl Carboxylate Group (-COOCH₃): This ester functional group is a versatile handle for synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid (3-hydroxyisothiazole-5-carboxylic acid), which in turn can be converted into amides, other esters, or various other functional groups. google.com The conversion of a related isothiazole-5-carboxamide to the carboxylic acid has been demonstrated, highlighting a potential reaction pathway for derivatives at this position. google.com

Given the established biological relevance of isothiazole carboxamides and carboxylic acids, this compound represents a valuable, albeit under-explored, starting material. mdpi.comgoogle.com Its position is that of a foundational building block, holding potential for the synthesis of novel, biologically active compounds for evaluation in pharmaceutical and agrochemical research programs. The multifunctional nature of the molecule makes it an attractive target for combinatorial chemistry and the generation of diverse molecular libraries.

Properties

IUPAC Name

methyl 3-oxo-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVHGUBSIXQWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444616
Record name methyl 3-hydroxyisothiazole-5-carboxylate
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100241-89-2
Record name methyl 3-hydroxyisothiazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90444616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1,2-thiazole-5-carboxylate
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Synthetic Methodologies and Strategies for Methyl 3 Hydroxyisothiazole 5 Carboxylate

Ring-Forming Reactions for the Isothiazole (B42339) Core Construction

The formation of the isothiazole ring is the critical step in the synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate. Various strategies have been developed, which can be broadly categorized into intramolecular cyclizations, heterocyclization reactions involving the combination of different molecular fragments, and ring transformations of other heterocyclic systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and direct method for the formation of the isothiazole ring from a single acyclic precursor containing all the necessary atoms in the correct sequence. A common strategy involves the oxidative cyclization of a precursor that already contains the C-C-C-N-S backbone.

One notable approach is the cyclization of β-thioamido-α,β-unsaturated esters. In a general sense, a compound of this type can undergo an intramolecular nucleophilic attack of the sulfur atom onto the activated double bond, followed by oxidation to form the aromatic isothiazole ring. While specific literature detailing this exact route for this compound is not abundant, the general principle is well-established in isothiazole synthesis. For instance, the cyclization of related 3-aminopropenethiones using oxidizing agents like chromium trioxide has been shown to produce substituted isothiazoles.

A novel method for the synthesis of 3-(trifluoromethyl)isothiazole derivatives has been developed through an unexpected intramolecular cyclization of trifluoromethylated N-propargyl tert-butanesulfinylamide in the presence of trifluoroacetic acid. cymitquimica.com This reaction proceeds via electrophilic cyclization and subsequent aromatization, offering a new reactivity mode for tert-butanesulfinamide and a straightforward strategy for assembling polysubstituted isothiazoles. cymitquimica.com The reaction is operationally simple and provides moderate to good yields across a broad substrate scope. cymitquimica.com A large-scale preparation of this intramolecular cyclization has been successfully conducted, demonstrating its potential for practical applications. cymitquimica.com

Starting MaterialReagentsProductYieldReference
N-propargylsulfinylamide 1aTrifluoroacetic acid (TFA)3-(trifluoromethyl)isothiazole 2a78% cymitquimica.com

(4+1)-Heterocyclization Strategies

The (4+1)-heterocyclization strategy involves the reaction of a four-atom component with a single-atom reagent to construct the five-membered isothiazole ring. evitachem.com This approach is particularly useful for creating substituted isothiazoles by varying the components.

A common example of this strategy is the reaction of a β-ketodithioester or a β-ketothioamide with an ammonia (B1221849) source, which provides the nitrogen atom for the isothiazole ring. uchicago.edu This carbon-economic annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds in a single pot. uchicago.edu

While a specific example for the synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the general applicability of this strategy to form 3,5-disubstituted isothiazoles suggests its potential viability. uchicago.edu The key would be the selection of an appropriate β-dicarbonyl precursor that contains the required methyl carboxylate group at the 5-position.

4-Atom Component1-Atom ReagentKey FeaturesReference
β-ketodithioestersNH4OAcMetal- and catalyst-free, sequential imine formation/cyclization/aerial oxidation uchicago.edu
β-ketothioamidesNH4OAcOne-pot synthesis, forms C-N and S-N bonds uchicago.edu

(3+2)-Heterocyclization Pathways

In (3+2)-heterocyclization, the isothiazole ring is formed by the combination of a three-atom fragment and a two-atom fragment. evitachem.com This cycloaddition approach is a versatile method for synthesizing a wide range of heterocyclic compounds.

A representative example involves the reaction of an α,β-unsaturated aldehyde or ketone with a source of the N-S fragment, such as ammonium (B1175870) thiocyanate (B1210189). evitachem.com The α,β-unsaturated carbonyl compound provides the C-C-C backbone, while the ammonium thiocyanate delivers the nitrogen and sulfur atoms to complete the ring. evitachem.com

Another approach within this category is the reaction of enaminoesters with a source of sulfur and a fluorodibromoiamide/ester. This three-component reaction proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity for the synthesis of isothiazoles. uchicago.edu

3-Atom Component2-Atom ComponentKey FeaturesReference
α,β-unsaturated aldehydesAmmonium thiocyanateDonor of N-S fragment evitachem.com
EnaminoestersSulfur, fluorodibromoiamides/esterThree-component reaction, high selectivity uchicago.edu

Syntheses via Ring Transformations of Precursors

The transformation of other pre-existing heterocyclic rings into the isothiazole system is a well-documented synthetic strategy. evitachem.com These reactions often proceed through ring-opening of the initial heterocycle followed by recyclization to form the more stable isothiazole ring. evitachem.com

A notable example is the conversion of 1,2,3-dithiazoles into isothiazoles. For instance, the treatment of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles with gaseous HCl or HBr can lead to the formation of 3-haloisothiazole-5-carbonitriles. evitachem.com This method has been utilized to prepare precursors for further functionalization. Specifically, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate has been synthesized from a 1,2,3-dithiazole precursor. evitachem.com This highly functionalized isothiazole serves as a valuable intermediate for obtaining other derivatives. evitachem.com

Another example is the transformation of isoxazoles into isothiazoles. This can be achieved by reductive opening of the isoxazole (B147169) ring, for instance with hydrogen in the presence of Raney nickel, followed by cyclization of the resulting enamine ketone with a sulfur source like phosphorus pentasulfide.

Precursor HeterocycleReagentsProductReference
1,2,3-Dithiazole derivativeGaseous HCl or HBr3-Haloisothiazole-5-carbonitrile evitachem.com
Isoxazole derivative1. H2, Raney Ni; 2. P2S5, chloranilIsothiazole derivative

Functionalization Reactions of the Isothiazole Ring System

Once the isothiazole core is constructed, further modifications can be carried out to introduce or alter functional groups on the ring. These reactions are crucial for the synthesis of a diverse range of isothiazole derivatives with specific properties.

Nucleophilic Substitution Reactions on Isothiazole Derivatives

Nucleophilic substitution is a key reaction for the functionalization of the isothiazole ring, particularly when it is substituted with good leaving groups such as halogens. evitachem.com The presence of electron-withdrawing groups on the ring can facilitate these reactions. evitachem.com

For example, isothiazoles containing chlorine atoms at positions 4 and 5, along with an electron-withdrawing group at position 3, readily undergo nucleophilic substitution. evitachem.com The reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate with concentrated sulfuric acid results in the hydration of the cyano group to a carbamoyl (B1232498) group, yielding methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate in high yield. evitachem.com

While direct nucleophilic substitution on this compound to replace the hydroxyl group is not extensively reported, the general reactivity of halogenated isothiazoles suggests that a precursor like Methyl-3-chloro-isothiazole-5-carboxylate could be a viable intermediate. The chlorine atom could then be displaced by a hydroxide (B78521) ion or a protected hydroxyl equivalent to afford the target molecule. The reactivity of halogen-substituted isothiazoles is well-established, with these compounds serving as highly reactive synthetic blocks for producing polyfunctional isothiazoles. evitachem.com

Isothiazole DerivativeNucleophile/ReagentProductYieldReference
Methyl 3-bromo-5-cyanoisothiazole-4-carboxylateconc. H2SO4Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate93% evitachem.com
3,4-Dichloroisothiazole-5-carbonitrileSodium methoxide5-Methoxy-4-chloro-3-cyanoisothiazole- evitachem.com
3,4-Dichloroisothiazole-5-carbonitrilePiperidine5-Piperidinyl-4-chloro-3-cyanoisothiazole- evitachem.com

Cross-Coupling Methodologies for Isothiazole Functionalization

The functionalization of the isothiazole ring is a critical aspect of its chemistry, allowing for the introduction of diverse substituents to modulate molecular properties. Cross-coupling reactions, catalyzed by transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the isothiazole scaffold, these reactions typically involve the coupling of a halogenated or otherwise activated isothiazole with a suitable partner.

Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings are prominent in heterocyclic chemistry. google.com For instance, the Suzuki coupling, which pairs an organoboron reagent with an organic halide, has been applied to halogen-substituted isothiazoles. This allows for the introduction of aryl, heteroaryl, or alkyl groups. Similarly, the Stille reaction utilizes organotin reagents as coupling partners. The reactivity and tolerance of these reactions to various functional groups make them highly versatile. google.com

More recent advancements include direct C-H activation/functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the heterocycle. Palladium-catalyzed C-H/C-H cross-coupling has been developed for linking heterocycles like benzothiazoles with thiophenes and thiazoles, suggesting the potential for such methods to be adapted for isothiazoles.

A summary of common cross-coupling reactions applicable to isothiazole functionalization is presented below.

ReactionIsothiazole ReagentCoupling PartnerTypical CatalystKey Features
Suzuki CouplingHalo-isothiazole (I, Br)Boronic acid/esterPd(0) / Pd(II)Tolerant to many functional groups; relatively non-toxic boron reagents.
Stille CouplingHalo-isothiazole (I, Br, Cl)Organostannane (e.g., R-SnBu₃)Pd(0) / Pd(II)Effective and versatile but involves toxic tin reagents.
Heck CouplingHalo-isothiazoleAlkenePd(0) / Pd(II)Forms a new carbon-carbon bond at an sp² carbon of an alkene. google.com
C-H ArylationIsothiazoleAryl halidePd(II) or Cu(I)Avoids pre-functionalization of the isothiazole, increasing step-economy.

Side-Chain Functionalization at the Carboxylate Moiety

The methyl carboxylate group at the 5-position of this compound is a key site for synthetic modification. Standard ester transformations can be employed to diversify the molecule, converting it into other valuable derivatives. evitachem.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-hydroxyisothiazole-5-carboxylic acid) under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved using aqueous solutions of strong bases like sodium hydroxide or lithium hydroxide, followed by acidic workup. For example, the hydrolysis of ethyl 2-(3-benzamidopropanamido)-4-methylthiazole-5-carboxylate to its carboxylic acid has been demonstrated using sodium hydroxide in a methanol/water mixture.

Transesterification: This process involves converting the methyl ester into a different ester (e.g., ethyl, benzyl) by reacting it with another alcohol in the presence of an acid or base catalyst. This can be useful for altering the steric or electronic properties of the ester group.

Amidation: The ester can be converted into a carboxamide by reaction with an amine. This can be achieved directly, often requiring heat, or more commonly by first hydrolyzing the ester to the carboxylic acid, activating it (e.g., as an acyl chloride or with a peptide coupling agent like HOBt/EDC), and then reacting it with the desired amine. This two-step sequence is often more efficient and broadly applicable. The direct conversion of a related methyl isothiazole carboxylate derivative into a carboxamide has also been reported. mdpi.com

Targeted Synthetic Routes for this compound

The synthesis of the core structure of this compound can be approached through several strategic pathways, including the construction of the heterocyclic ring with the desired substituents in place or the late-stage introduction of functional groups onto a pre-formed ring.

Strategies Involving 3-Hydroxyisothiazole Precursors in Esterification Reactions

A logical and common strategy for synthesizing esters is the esterification of a parent carboxylic acid. In this context, the synthesis would proceed via the formation of 3-hydroxyisothiazole-5-carboxylic acid, followed by its esterification with methanol.

The synthesis of the precursor acid could potentially be achieved through methods used for other thiazole (B1198619) and isothiazole carboxylic acids, such as the oxidation of a corresponding aldehyde or methyl-substituted isothiazole. nih.gov For instance, thiazole-4-carboxylic acid can be prepared by oxidizing 4-methylthiazole. nih.gov

Once the 3-hydroxyisothiazole-5-carboxylic acid is obtained, several standard esterification methods can be applied:

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and driving it to completion often requires removing the water formed as a byproduct. newdrugapprovals.org

DCC/DMAP Coupling: For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. The reaction is often accelerated by the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is highly efficient and can be performed at room temperature. researchgate.net

Other Methods: A variety of other reagents can facilitate esterification, including using acyl chlorides (prepared from the carboxylic acid with thionyl chloride) or employing dehydrating agents that promote the direct condensation of the acid and alcohol. google.com

Oxidative Cyclization Routes to Hydroxyisothiazole Carboxylates

Oxidative cyclization methods construct the isothiazole ring by forming the N-S bond through an oxidation step. These routes are attractive as they can often utilize simple, linear precursors.

One such strategy involves the reaction of a dithioester with an aryl acetonitrile (B52724) mediated by a base like potassium hydroxide (KOH) under aerial conditions. This approach directly yields 3-hydroxy-4,5-disubstituted isothiazoles, where the "hydroxy" group exists in tautomeric equilibrium with the isothiazol-3(2H)-one form. The atmospheric oxygen serves as the terminal oxidant in the crucial N-S bond-forming step.

Another relevant method is the iodine-mediated oxidative cyclization of alkyl 2-cyano-3-iminodithiobutyrates, which are themselves derived from the reaction of iminonitriles with carbon disulfide. This process has been used to generate 5-alkylthio-3-methylisothiazole-4-carbonitriles. guidechem.com Adapting such a strategy to precursors bearing an ester group could provide a viable route to the target carboxylate framework.

One-Pot Synthetic Procedures for this compound

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods for isothiazole and thiazole synthesis have been reported that could be conceptually applied here. nih.govlibretexts.org

A notable metal-free, one-pot method for synthesizing 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium acetate (B1210297) (NH₄OAc). This process proceeds through a cascade of imine formation, cyclization, and aerial oxidation. By selecting a β-ketodithioester precursor that contains a latent or protected carboxylate group at the appropriate position, this method could be adapted to form the desired 3-hydroxyisothiazole-5-carboxylate (B19379) structure.

Three-component reactions are another powerful tool in one-pot synthesis. For example, the reaction of enaminoesters, sulfur, and bromodifluoroacetamides has been shown to produce thiazoles and isothiazoles, forming multiple new bonds in a single operation. mdpi.com The development of a similar multicomponent reaction tailored for the specific substituents of this compound would represent a highly efficient synthetic strategy.

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability

Evaluating the different potential synthetic routes for this compound requires a comparison of their efficiency, cost-effectiveness, safety, and scalability for potential industrial application.

Synthetic Pathways to this compound Remain Elusive in Publicly Available Literature

Despite the confirmed existence of the chemical compound this compound, identified by the CAS number 100241-89-2, a comprehensive review of publicly accessible scientific literature and chemical databases does not yield specific, well-documented synthetic methodologies for its preparation. While the isothiazole ring system is a known and important scaffold in medicinal and materials chemistry, detailed and reproducible synthetic routes leading directly to this particular functionalized derivative are not readily found.

General synthetic strategies for the isothiazole core have been established and primarily revolve around the construction of the heterocyclic ring from acyclic precursors. These methods often involve cyclocondensation reactions, yet specific examples detailing the formation of this compound are conspicuously absent from the available literature.

Challenges and Advancements in Isothiazole Synthesis Chemistry

The synthesis of isothiazoles, in general, presents a unique set of challenges that have been the focus of considerable research. These challenges often stem from the nature of the sulfur-nitrogen bond and the stability of reaction intermediates.

Furthermore, the synthesis of isothiazoles has historically relied on harsh reaction conditions, such as the use of strong acids or bases and high temperatures. These conditions can be incompatible with sensitive functional groups on the starting materials, thereby limiting the molecular diversity of the accessible isothiazole derivatives. The use of odorous and toxic sulfur reagents also poses environmental and safety concerns.

In response to these challenges, significant advancements have been made in the field of isothiazole synthesis. Modern approaches have focused on the development of milder and more efficient catalytic systems. Transition-metal-catalyzed cross-coupling reactions and C-H activation strategies have emerged as powerful tools for the functionalization of pre-formed isothiazole rings, allowing for the introduction of a wide range of substituents with high precision.

Despite these advancements, the lack of a specific, published protocol for the synthesis of this compound suggests that its preparation may require a highly specialized or as-yet-undisclosed methodology. It is possible that its synthesis is detailed in proprietary industrial processes or in less accessible literature. The challenges associated with controlling the regioselectivity to obtain the 3-hydroxy and 5-carboxylate substitution pattern on the isothiazole ring likely necessitate a carefully designed and optimized synthetic strategy. Further research and disclosure in the scientific literature are required to elucidate a clear and reproducible pathway to this specific and potentially valuable chemical entity.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Hydroxyisothiazole 5 Carboxylate

Reactivity Profiles of the Isothiazole (B42339) Ring System with Specific Reference to Methyl-3-hydroxyisothiazole-5-carboxylate

A crucial aspect of the reactivity of 3-hydroxyisothiazoles is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, Methyl-3-oxo-2,3-dihydroisothiazole-5-carboxylate. researchgate.netnih.govnih.gov The predominant form in different solvents or under various reaction conditions can significantly influence the reaction pathways. The hydroxyl form presents a nucleophilic oxygen and an acidic proton, while the keto form has a reactive amide-like nitrogen and a carbonyl group.

The electron-withdrawing nature of the methyl carboxylate group at the C5 position further influences the electron distribution within the isothiazole ring, affecting the sites and rates of potential reactions. This substituent tends to decrease the electron density of the ring, making it less susceptible to electrophilic substitution and potentially more susceptible to certain nucleophilic attacks.

Electrophilic and Nucleophilic Reactions at the Isothiazole Carboxylate Moiety

The functional groups of this compound provide several sites for electrophilic and nucleophilic reactions.

Reactions at the Carboxylate Moiety: The methyl ester group is a primary site for nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like sodium hydroxide (B78521), followed by acidic workup. google.com

Amidation: The ester can be converted to an amide. This can be achieved by direct reaction with amines, sometimes at elevated temperatures, or more commonly by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard coupling agents like HATU or HOBt/EDC. nih.govnih.gov

Reactions at the 3-Hydroxy Group: The 3-hydroxy group (or its tautomeric form) is another key reactive site.

O-Alkylation/Acylation: The oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides, particularly after deprotonation with a suitable base.

Nucleophilic Substitution: The hydroxyl group itself can potentially be displaced by nucleophiles, although this often requires activation, for instance, by conversion to a better leaving group like a tosylate or by using acidic conditions. Studies on related hydroxyisoxazolidines show that the hydroxy group can be substituted by various nucleophiles. researchgate.net

Reactivity of the Isothiazole Ring:

Electrophilic Attack: The isothiazole ring, deactivated by the C5-carboxylate group, is generally not reactive towards electrophiles. If a reaction were to occur, it would likely be directed by the activating effect of the 3-hydroxy group, although the specific regiochemistry is not well-documented for this particular molecule.

Nucleophilic Attack: While the ring itself is electron-deficient, nucleophilic attack on the ring carbons is not a commonly reported reaction pathway for this compound without the presence of a good leaving group on the ring. The reactivity is dominated by the functional groups.

Mechanistic Studies of Isothiazole Ring Transformations

The isothiazole ring can undergo transformations such as ring-opening and cycloaddition reactions, often under specific conditions or after modification of the ring system.

Isothiazole rings are known to be relatively stable, but they can be induced to open under certain reductive or nucleophilic conditions. For this compound, a plausible ring-opening mechanism would involve the cleavage of the weak N-S bond. This can be initiated by strong reducing agents or by certain nucleophiles that attack the sulfur atom, leading to the formation of a more linear, functionalized alkene derivative. Such reactions often result in the fragmentation of the heterocyclic system. While this is a known phenomenon in isothiazole chemistry, specific mechanistic studies for this compound are not extensively documented.

Isothiazoles can participate as dienophiles or dipolarophiles in cycloaddition reactions. uc.pt The C4=C5 double bond can react with dienes in Diels-Alder reactions or with 1,3-dipoles. However, these reactions typically require activation of the isothiazole ring system, for example, by oxidation of the sulfur atom to a sulfone (isothiazole 1,1-dioxide). researchgate.net The presence of the electron-withdrawing carboxylate group at C5 in this compound would enhance its dienophilic character. Nevertheless, there is limited specific information on the participation of this particular compound in cycloaddition reactions without prior activation.

Structure-Reactivity Relationships in this compound

The chemical behavior of this compound is a direct consequence of its molecular structure.

Influence of the 3-Hydroxy Group: The 3-hydroxy group is a key determinant of the compound's reactivity. Its ability to tautomerize to the 3-oxo form creates two distinct reactive species, allowing for a wider range of chemical transformations. It acts as an electron-donating group, which can activate the ring, but this effect is counteracted by the electron-withdrawing carboxylate.

Influence of the 5-Carboxylate Group: The methyl carboxylate at the C5 position is a strong electron-withdrawing group. This deactivates the isothiazole ring towards electrophilic substitution and influences the acidity of protons on the ring. It also serves as a primary handle for synthetic modifications via nucleophilic acyl substitution.

Positional Effects: The relative positions of the functional groups are critical. The placement of the carboxyl group at C5, adjacent to the sulfur atom, creates a unique electronic environment compared to other isomers. For instance, a carboxyl group at C4 would have a different electronic influence on the N-S bond and the C4=C5 double bond. This specific arrangement in this compound governs the regioselectivity of its reactions.

The following table summarizes the key reactive sites and their potential transformations:

Functional Group / MoietyPositionType of ReactionPotential Transformation
3-Hydroxy GroupC3Nucleophilic / ElectrophilicO-Alkylation, O-Acylation, Nucleophilic Substitution (after activation)
5-Methyl CarboxylateC5Nucleophilic Acyl SubstitutionHydrolysis to Carboxylic Acid, Amidation
Isothiazole Ring (N-S bond)-Reductive/Nucleophilic CleavageRing Opening
Isothiazole Ring (C4=C5)-CycloadditionDiels-Alder or 1,3-Dipolar Cycloaddition (requires activation)

Advanced Characterization Techniques for Methyl 3 Hydroxyisothiazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Experiments for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl-3-hydroxyisothiazole-5-carboxylate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to its different proton environments. The methyl protons of the ester group typically appear as a sharp singlet. The proton attached to the isothiazole (B42339) ring will also produce a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic ring. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Two-Dimensional (2D) NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, with its isolated ring proton, such correlations would be absent. An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms, definitively assigning the proton and carbon signals of the isothiazole ring and the methyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-OH--
C4-H--
C5-C=O--
O-CH₃--
C=O--

Note: Experimental data for the isothiazole ring protons and a complete ¹³C NMR spectrum are not widely published. The table above serves as a template for expected data based on general principles and data from analogous structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl group are expected around 2900-3000 cm⁻¹. Vibrations associated with the isothiazole ring, including C=N and C-S stretching, will appear in the fingerprint region (below 1600 cm⁻¹). For instance, FT-IR data for a similar compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, shows a strong C=O stretch at 1701 cm⁻¹. researchgate.net

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
C-H Stretch (methyl)2900-3000Strong
C=O Stretch (ester)1700-1730Moderate
C=N Stretch (isothiazole)1500-1600Strong
C-S Stretch (isothiazole)600-800Moderate

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis for Molecular Composition

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₅H₅NO₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimental value to confirm its composition.

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The isothiazole ring can also fragment in predictable ways, such as cleavage of the N-S bond or loss of small molecules like HCN or SO. For instance, in related thiazole (B1198619) derivatives, the fragmentation often involves the initial loss of substituents from the ring. chemscene.com

Table 3: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed StructureExpected m/z
[M]⁺C₅H₅NO₃S⁺159.00
[M - OCH₃]⁺C₄H₂NO₂S⁺128.98
[M - COOCH₃]⁺C₃H₂NS⁺99.99
[C₃H₂NS]⁺Thiazolyl cation84.99

Note: The m/z values are nominal and the relative abundances of the fragments would depend on the ionization conditions.

X-ray Diffraction Crystallography for Precise Molecular Architecture Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

The crystallographic data would reveal the planarity of the isothiazole ring and the orientation of the hydroxyl and methyl carboxylate substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen or oxygen atoms, which dictate the crystal packing, would also be elucidated. While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as methyl 1,3-benzoxazole-2-carboxylate, reveals details like herringbone packing arrangements and the influence of various intermolecular forces. iosrjournals.org The synthesis of a crystalline derivative, such as methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, has been reported to yield colorless plates suitable for X-ray analysis. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-100
V (ų)~1500-3000
Z4

Note: This table represents hypothetical data based on typical values for small organic molecules and should be replaced with experimental data when available.

Hyphenated Chromatographic Techniques in Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of a sample. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected by a UV detector, likely at a wavelength where the isothiazole ring exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. For many isothiazolinones, HPLC methods have been developed for their determination in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydroxyl group of this compound might require derivatization to increase its volatility and thermal stability, this technique can provide excellent separation and identification. The gas chromatogram would indicate the retention time, a characteristic property of the compound under specific conditions, and the mass spectrometer would provide a mass spectrum of the eluting compound, confirming its identity. GC-MS has been successfully applied to the analysis of various isothiazolinone biocides in environmental samples. researchgate.net

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCC18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Water gradientUV at λmax
GC-MSCapillary (e.g., HP-5MS)HeliumMass Spectrometry (EI)

Computational and Theoretical Investigations of Methyl 3 Hydroxyisothiazole 5 Carboxylate

Electronic Structure Calculations: HOMO-LUMO Analysis and Molecular Orbital Theory

The electronic structure of isothiazole (B42339) derivatives, including Methyl-3-hydroxyisothiazole-5-carboxylate, has been a subject of theoretical investigation to understand their reactivity and electronic properties. researchgate.netresearchgate.net Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govirjweb.com

For isothiazole and its derivatives, theoretical calculations such as those using the PM3 method and Density Functional Theory (DFT) have been employed to determine these electronic parameters. researchgate.netresearchgate.net The HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule. shd-pub.org.rs A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less kinetically stable. nih.gov For instance, in related thiazole (B1198619) derivatives, a minimal HOMO-LUMO energy gap has been shown to correlate with higher reactivity. nih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com In thiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific atoms or functional groups, influencing its interaction with other molecules. nih.gov

Table 1: Frontier Molecular Orbital Energies of a Thiazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.5293
LUMO-0.8302
Energy Gap -4.6991

This table is illustrative and based on data for a related thiazole derivative. The exact values for this compound would require specific calculations. irjweb.com

Quantum Chemical Methods: Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the ground state properties and reaction energetics of molecules like this compound. researchgate.netnih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as net charges, bond lengths, and dipole moments. researchgate.netnih.gov These calculated parameters are crucial for understanding the molecule's stability and reactivity. researchgate.net

DFT studies on related isothiazole and thiazole derivatives have been performed using various functionals, such as B3LYP, with different basis sets to obtain optimized geometries and other properties. nih.govresearchgate.net For example, DFT has been used to study the effect of substituents on the electronic structure of the isothiazole ring. researchgate.net Furthermore, DFT calculations are instrumental in exploring the energetics of chemical reactions. For instance, quantum chemical studies on the biotransformation of thiazole-containing drugs have utilized DFT to explore the energy profiles of metabolic reactions, identifying the most likely pathways for the formation of reactive metabolites. uni-duesseldorf.denih.gov The energy barriers for different reactions, such as epoxidation, S-oxidation, and N-oxidation, can be calculated to predict the most favorable metabolic routes. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules, including their conformational changes and intermolecular interactions over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide valuable insights into its flexibility, preferred conformations in different environments (e.g., in solution or bound to a protein), and how it interacts with surrounding molecules such as solvents or biological macromolecules. nih.govemory.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu QSAR models are developed using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov This approach is widely used in drug discovery to prioritize the synthesis and testing of new potential drug candidates. nih.gov

For isothiazole and related heterocyclic derivatives, QSAR studies have been successfully applied to predict various biological activities, including anti-inflammatory and antimicrobial effects. nih.govnih.gov These models typically use a variety of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov The reliability of a QSAR model is assessed through internal and external validation procedures to ensure its predictive power. nih.govresearchgate.net Once a robust QSAR model is established, it can guide the design of new derivatives of this compound with potentially enhanced biological efficacy. nih.gov

Table 2: Example of a QSAR Model Equation

Model Equation Statistical Significance
MLRLog(Activity) = 0.5 * (Descriptor 1) - 0.2 * (Descriptor 2) + 1.8R² = 0.85, Q² = 0.75

This is a hypothetical example to illustrate the form of a QSAR model. MLR stands for Multiple Linear Regression.

In Silico Screening and Virtual Ligand Design in Drug Discovery Contexts

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comwjarr.com This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. wjarr.com

In the context of this compound and its analogs, in silico screening can be employed to explore their potential as inhibitors of various biological targets. The process often involves molecular docking, where the 3D structure of the compound is computationally fitted into the binding site of the target protein. mdpi.comsemanticscholar.org The docking results are scored based on the predicted binding affinity, allowing for the ranking of compounds. mdpi.com

Following virtual screening, promising hits can be further optimized through virtual ligand design. This involves modifying the chemical structure of the initial hit compound in silico to improve its binding affinity, selectivity, and pharmacokinetic properties. semanticscholar.org For example, if initial studies suggest that this compound has some affinity for a particular enzyme, computational chemists can design new derivatives with different substituents on the isothiazole ring to enhance its interactions with the active site. These newly designed compounds can then be re-evaluated using molecular docking and other computational methods before being selected for synthesis and experimental testing. nih.gov

Biological and Pharmacological Research of Methyl 3 Hydroxyisothiazole 5 Carboxylate and Isothiazole Derivatives

Molecular Mechanisms of Bioactivity: Target Identification and Validation Strategies

The discovery of bioactive molecules and the elucidation of their mechanisms of action are foundational to drug development. For isothiazole (B42339) derivatives, including Methyl-3-hydroxyisothiazole-5-carboxylate, identifying their molecular targets is a critical step. General strategies for target identification and validation often involve a combination of computational and experimental approaches.

Target identification for novel compounds can begin with in silico methods, such as molecular docking, where the compound is computationally screened against libraries of known protein structures to predict potential binding partners. This is often followed by experimental validation. For instance, in the study of anti-inflammatory agents, common molecular targets like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX) are often investigated first. mdpi.com Biochemical assays, such as those measuring the inhibition of enzyme activity, are employed to confirm these predictions. For example, the anti-inflammatory activity of certain 5-thiazol-based thiazolidinone derivatives was traced to the selective inhibition of the COX-1 enzyme, which was identified as their primary molecular target. mdpi.com

Further validation can involve demonstrating that the compound binds to the intended target in a cellular context. nih.gov Techniques like cellular thermal shift assays (CETSA) or the use of fluorescently tagged probes can visualize the compound's localization and confirm its engagement with the target protein within the cell. nih.gov For complex diseases, quantitative proteomics can compare protein expression in treated versus untreated cells to identify pathways modulated by the compound, thus revealing its mechanism of action. nih.gov While specific target identification studies for this compound are not extensively documented in publicly available literature, these established methodologies provide a clear framework for how its biological activity could be systematically investigated.

Therapeutic Potential and Drug Discovery Applications of this compound

Isothiazole-containing compounds are utilized as pharmaceuticals, dyes, and agrochemicals. mdpi.com The therapeutic potential of the isothiazole scaffold is broad, with derivatives showing antimicrobial, antifungal, antiviral, and antitumor properties. mdpi.commedmedchem.comsmolecule.com For example, isothiazole carboxamides have demonstrated significant biological activity. mdpi.com The structural analogue, Methyl 3-hydroxyisoxazole-5-carboxylate, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs for neurological disorders. chemimpex.com This suggests that this compound could similarly function as a valuable building block in the synthesis of new, biologically active molecules.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The isothiazole ring is a versatile pharmacophore. Carboxylic acid derivatives of thiazole (B1198619), a related heterocycle, have been found to possess potent anti-proliferative activity against a range of tumor cell lines. nih.gov

This compound possesses several features that make it an attractive core pharmacophore. The 3-hydroxyisothiazole portion can act as a hydrogen bond donor and acceptor, while the methyl ester at the 5-position can also participate in hydrogen bonding or be hydrolyzed to a carboxylic acid, providing a key interaction point with biological targets, such as the arginine residues in an enzyme's active site. cambridgemedchemconsulting.com The planar, aromatic isothiazole ring provides a rigid scaffold to which various functional groups can be attached, allowing for the systematic exploration of structure-activity relationships (SAR).

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a carboxylic acid with a bioisostere is a common strategy in drug design to overcome issues associated with the carboxyl group, such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.gov

The 3-hydroxyisothiazole ring is recognized as a planar carboxylic acid bioisostere. nih.govresearchgate.net It exhibits a similar acidity, with pKa values typically in the range of 4–5, which is comparable to that of many aliphatic carboxylic acids. nih.govresearchgate.net This allows it to mimic the ionized carboxylate group at physiological pH, which is often crucial for binding to biological targets. cambridgemedchemconsulting.com At the same time, this bioisostere can offer advantages such as increased lipophilicity and improved cell permeability. researchgate.net The ability of the 3-hydroxyisothiazole moiety to establish key hydrogen bond interactions similar to a carboxylate, while potentially improving pharmacokinetic properties, makes it a valuable tool in medicinal chemistry. cambridgemedchemconsulting.comnih.gov

Table 1: Comparison of Carboxylic Acid and Bioisosteres

Functional GroupTypical pKaKey PropertiesReference
Carboxylic Acid~4-5Forms strong hydrogen bonds; often ionized at physiological pH. nih.gov
3-Hydroxyisothiazole~4-5Planar, acidic heterocycle; can improve lipophilicity and permeability compared to carboxylic acid. nih.govresearchgate.net
1H-Tetrazole~4.5Similar pKa to carboxylic acid; H-bond environment extends further from the core molecule. cambridgemedchemconsulting.com
Acylsulfonamide~4-5Can offer improved activity compared to the parent carboxylic acid. nih.gov

Enzyme and Protein Inhibition Studies

The isothiazole scaffold has been incorporated into inhibitors targeting various enzymes and proteins, demonstrating its utility in designing potent and selective modulators of biological function.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, they are major targets for drug discovery. The thiazole and isothiazole cores are prevalent in kinase inhibitor design. nih.gov

Notably, a class of 3-hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles was discovered to be potent in vitro inhibitors of MEK1 (MAP Kinase Kinase 1). nih.gov MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers. The discovery of potent MEK1 inhibitors based on the 3-hydroxyisothiazole scaffold highlights the potential of this chemical class in oncology. nih.gov Although this compound itself was not the specific compound reported, the study validates the 3-hydroxyisothiazole core as a promising starting point for the development of kinase inhibitors. nih.gov

Table 2: Isothiazole Derivatives in Kinase Inhibition

Compound ClassTarget KinaseSignificanceReference
3-Hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazolesMEK1Demonstrates the potential of the 3-hydroxyisothiazole scaffold for inhibiting key kinases in cancer signaling pathways. nih.gov
1,3-Thiazole-5-carboxylic acid derivativesCK2Identified as potent inhibitors of Protein Kinase CK2, involved in cell growth and proliferation. nih.gov

The cellular response to low oxygen levels (hypoxia) is primarily regulated by the hypoxia-inducible factors (HIFs). The activity of HIFs is controlled by a family of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases, including the prolyl hydroxylase domain-containing proteins (PHD1-3) and the factor inhibiting HIF (FIH). nih.govnih.gov These enzymes are attractive therapeutic targets for conditions such as anemia and ischemic diseases.

Research has shown that N-hydroxythiazole derivatives can act as inhibitors of these hydroxylases. nih.govresearchgate.net Structure-guided optimization of N-hydroxythiazole compounds led to the discovery of derivatives with substantial selectivity for FIH over PHD2. nih.govresearchgate.net Crystallographic studies revealed that these inhibitors compete with both 2-oxoglutarate and the substrate for binding to the enzyme's active site, likely coordinating with the active site Fe(II) ion. nih.govresearchgate.net The 3-hydroxy group of this compound, along with the ring nitrogen or sulfur, could potentially chelate the active site iron in a similar manner, suggesting that the 3-hydroxyisothiazole scaffold may also be a viable starting point for the design of FIH and PHD inhibitors.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has a significant role in various cellular processes. nih.gov Its hyperactivity has been implicated as a contributing factor in the development of several diseases, making the inhibition of GSK-3β a potential therapeutic strategy. nih.gov Research has shown that GSK-3 is crucial for the phosphorylation of the nucleocapsid (N) protein in coronaviruses, suggesting its importance in the viral life cycle. nih.gov

While direct studies on this compound are limited, various isothiazole and related heterocyclic derivatives have been investigated as GSK-3β inhibitors. A screening of a library focused on GSK-3β inhibitors identified several potent candidates that were active against human coronaviruses. nih.gov This suggests that targeting GSK-3β could be a broad-spectrum antiviral strategy. nih.gov The efficacy of GSK-3β inhibition has been demonstrated to not be limited to a single type of coronavirus, indicating the potential for developing drugs against various members of the Coronaviridae family. nih.gov

Receptor Interaction Studies

Ligand-gated ion channels (LGICs) are integral membrane proteins that facilitate rapid and selective ion flow across cell membranes, playing a critical role in electrical signaling in excitable cells. nih.gov The modulation of these channels can occur through the binding of molecules to allosteric sites. nih.gov

The GABAA receptor, a member of the Cys-loop superfamily of LGICs, is a key target for therapeutic modulation. mdpi.com The diverse assembly of GABAA receptor subunits leads to a wide range of pharmacological and biophysical properties. nih.gov Research into the interaction of isothiazole derivatives with these receptors is an active area. While specific data on this compound is not detailed, the broader class of thiazole derivatives has been shown to modulate GABAA receptors. For instance, studies on thiazole carboxamide derivatives have demonstrated their potential as modulators of GluA2 AMPA receptors, another type of LGIC. nih.gov One particular derivative, MMH-5, was identified as a negative allosteric modulator of GluA2 AMPA receptors, significantly affecting both the magnitude and time course of receptor activity. nih.gov

The Farnesoid X receptor (FXR) is a nuclear hormone receptor that plays a crucial role in the metabolism of bile acids, lipids, and carbohydrates. amegroups.org Both agonists and antagonists of FXR have been found to modulate metabolic diseases in animal models. nih.gov FXR activation has shown protective effects against liver injury in preclinical studies. amegroups.org

While direct interaction of this compound with FXR is not documented in the available research, the exploration of various heterocyclic compounds as FXR modulators is ongoing. For example, compounds with a 1,2,4-oxadiazole core have been identified as a new class of FXR antagonists. nih.gov Research in this area has led to the discovery of nonsteroidal dual modulators of FXR and the Pregnane X receptor (PXR). nih.gov

The Transient Receptor Potential Melastatin 8 (TRPM8) is a nonselective cation channel that is activated by cold temperatures and cooling compounds like menthol. nih.gov It is considered a sensor for peripheral innocuous cool temperatures and is expressed in sensory neurons. nih.govresearchgate.net

The modulation of TRPM8 by isothiazole and related thiazole derivatives has been a subject of investigation. For instance, 2-(phenylthiazolyl)benzamide derivatives have been described as TRPM8 antagonists. mdpi.com In vivo studies in rats with a phenyl thiazole derivative demonstrated its ability to reduce icilin-induced wet-dog shakes, a behavior associated with TRPM8 activation. nih.gov Another study identified tetrahydroisoquinoline derivatives with an embedded urea function as selective TRPM8 channel receptor antagonists. researchgate.net

Takeda G-protein-coupled receptor 5 (TGR5) is a receptor for bile acids that has emerged as a therapeutic target for metabolic diseases. plos.org Activation of TGR5 can induce the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis. plos.org

Research into TGR5 agonists has included the exploration of various heterocyclic scaffolds, including thiazoles. nih.gov A series of 2-phenoxy-nicotinamide derivatives were initially investigated as potent TGR5 agonists, which then led to the exploration of the thiazole scaffold. nih.gov This optimization resulted in compounds with high potency, often in the subnanomolar range. nih.gov The substitution patterns on the phenoxy ring attached to the thiazole core were evaluated to determine their effect on TGR5 agonistic activity. nih.gov

Antimicrobial Activity: Antibacterial and Antifungal Efficacy

The isothiazole and thiazole scaffolds are important components of many compounds with a broad spectrum of antimicrobial activity. researchgate.netnih.gov These derivatives have been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.egsapub.orgnih.gov

A study on a series of 1,3-thiazole and benzo[d]thiazole derivatives demonstrated their in vitro antimicrobial activity. nih.gov For example, benzo[d]thiazole derivatives were found to display significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.gov In another study, newly synthesized thiazole derivatives showed antibacterial activity against Serratia marcescens, Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.eg

The antifungal action of thiazole derivatives has been noted to be effective against various strains of Candida. jchemrev.com Some of the most effective thiazole derivatives have shown antifungal activity comparable to standard drugs like ketoconazole and fluconazole. jchemrev.com For instance, one study reported a thiazole derivative with a Minimum Inhibitory Concentration (MIC) of 0.004–0.03 mg/mL against various bacteria and another derivative with an MIC in the range of 0.004–0.06 mg/mL against several fungal species. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Benzo[d]thiazole derivatives MRSA, E. coli 50-75 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative S. aureus, E. coli 16.1 µM jchemrev.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 En. cloacae 4 mdpi.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 E. coli 30 mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Fungal Strain MIC (μg/mL) Reference
Benzo[d]thiazole derivatives A. niger 50-75 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative A. niger 16.2 µM jchemrev.com
4-(4-bromophenyl)-thiazol-2-amine derivative C. albicans 15.3 µM jchemrev.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 T. viride 4 mdpi.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 A. fumigatus 60 mdpi.com

Antiviral and Anti-inflammatory Effects of Isothiazole Derivatives

Isothiazole and its derivatives have demonstrated notable antiviral and anti-inflammatory properties in numerous studies. medwinpublishers.com The isothiazole nucleus is a key component in various compounds exhibiting a spectrum of biological activities.

One of the well-documented isothiazole derivatives is Denotivir (5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide), an antiviral agent with concurrent anti-inflammatory effects, primarily utilized in the management of herpes virus infections. medwinpublishers.com Its application is typically external due to limited bioavailability following oral administration. medwinpublishers.com Further research into derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid has revealed significant antiviral and immunotropic actions. medwinpublishers.com For instance, 5-benzoylamino-N-(4-ethoxyphenyl)-3-methyl-4-isothiazolecarboxamide has exhibited considerable anti-inflammatory and broad-spectrum antiviral activity in both laboratory and animal models. medwinpublishers.com

Investigations have extended to a variety of isothiazole compounds against a range of viral pathogens. Certain derivatives have been found to be effective against both RNA and DNA viruses. nih.gov Specific compounds, such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulfanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, have shown efficacy against HIV-1 and HIV-2. nih.gov Further evaluations of these compounds have demonstrated high selectivity indexes against Poliovirus 1 and Echovirus 9. nih.gov Another derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, has been reported to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.gov The anti-inflammatory potential of isothiazole derivatives is further underscored by research into compounds like 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Many isothiazole derivatives have also been explored for their utility in treating conditions such as Alzheimer's disease and for their anticonvulsant and serine protease inhibitory activities. medwinpublishers.com

Table 1: Antiviral and Anti-inflammatory Activity of Selected Isothiazole Derivatives
Compound NameBiological ActivityDetails
DenotivirAntiviral, Anti-inflammatoryEffective against herpes virus infections. medwinpublishers.com
5-benzoylamino-N-(4-ethoxyphenyl)-3-methyl-4-isothiazolecarboxamideAntiviral, Anti-inflammatoryDemonstrates broad-spectrum antiviral activity. medwinpublishers.com
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulfanyl-4-isothiazolecarbonitrileAntiviralActive against HIV-1 and HIV-2. nih.gov
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonateAntiviralActive against Poliovirus 1 and Echovirus 9. nih.gov
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateAntiviralShows activity against rhinoviruses, Coxsackie B1, and measles virus. nih.gov

Anticancer Research: Apoptosis Induction, Autophagy Modulation, and Cell Cycle Arrest Mechanisms

The isothiazole scaffold has emerged as a promising framework in the design of novel anticancer agents. Research has demonstrated that derivatives of isothiazole can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest in cancer cells.

Studies on newly synthesized derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have shown significant antiproliferative activity. nih.gov These compounds have exhibited high selectivity towards leukemia and colon cancer cell lines, including those resistant to conventional chemotherapy. nih.gov The anticancer activity of thiazole derivatives, a class of compounds structurally related to isothiazoles, has been linked to the induction of programmed cell death, or apoptosis. For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by promoting the cleavage of PARP1 and caspase-3, increasing the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These derivatives were also found to cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Furthermore, some bis-thiazole derivatives have demonstrated remarkable cytotoxic activities, with one compound inducing apoptotic cell death in 82.76% of treated ovarian cancer cells, which was associated with cell cycle arrest at the G1 phase. nih.gov The apoptotic pathway activated by these compounds was found to be mitochondrial-dependent, involving the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. semanticscholar.orgfrontiersin.org

In the context of autophagy, a cellular self-degradation process, certain fluorescent thiazole-pyrazoline derivatives have been identified as autophagy inducers in human non-small cell lung cancer cells. nih.gov These compounds were found to inhibit the mTOR signaling pathway, a key regulator of cell growth and autophagy. nih.gov Additionally, other thiazole derivatives have been shown to induce cell cycle arrest at the G1/S or G2/M phases in various cancer cell lines, thereby inhibiting their proliferation. mdpi.com

Table 2: Anticancer Mechanisms of Selected Isothiazole and Thiazole Derivatives
Compound Class/DerivativeMechanism of ActionObserved EffectsCancer Cell Line
5-hydrazino-3-methylisothiazole-4-carboxylic acid derivativesAntiproliferativeHigh inhibition of proliferation. nih.govLeukemia (MV4-11), Colon Adenocarcinoma (LoVo, LoVo/DX). nih.gov
2-amino-5-benzylthiazole derivativesApoptosis InductionPARP1 and caspase 3 cleavage, increased pro-apoptotic proteins (Bim, EndoG), decreased anti-apoptotic protein (Bcl-2), DNA damage. ukrbiochemjournal.orgHuman Leukemia. ukrbiochemjournal.org
Bis-thiazole derivativesApoptosis Induction, Cell Cycle ArrestInduced up to 82.76% apoptosis, cell cycle arrest at G1 phase, upregulation of bax and puma, downregulation of Bcl-2. nih.govOvarian Cancer (KF-28). nih.gov
Thiazole-pyrazoline derivativesAutophagy ModulationInduced autophagy by inhibiting mTOR activity. nih.govHuman Non-small Cell Lung Cancer (A549). nih.gov
Thiazole derivativesCell Cycle ArrestInduced cell cycle arrest at the G1/S phase. mdpi.comBreast Cancer (MCF-7). mdpi.com

Agricultural Science Applications: Fungicides and Plant Growth Regulators

In the field of agricultural science, isothiazole derivatives have been successfully developed and utilized as effective fungicides and as agents that can induce systemic acquired resistance (SAR) in plants, thereby enhancing their natural defense mechanisms against pathogens. nih.gov

Isotianil is a commercially available isothiazole-based fungicide that is particularly effective against rice blast. urfu.ru The fungicidal activity of isothiazole derivatives is a significant area of research for the development of new crop protection agents. nih.gov For instance, 3,4-dichloroisothiazoles have been shown to possess not only direct antifungal activity but also the ability to induce SAR in plants. nih.gov This dual mode of action is highly desirable in modern agriculture for sustainable disease management.

Research into novel isothiazole-thiazole derivatives has yielded compounds with potent fungicidal activity against oomycetes, a group of destructive plant pathogens. nih.govresearchgate.net One such derivative, designated as compound 6u in a study, exhibited very low EC50 values of 0.046 mg/L and 0.20 mg/L against Pseudoperonospora cubensis and Phytophthora infestans, respectively, in vivo. nih.gov The mechanism of action for this compound is thought to be similar to that of oxathiapiprolin, which targets an oxysterol-binding protein. nih.gov Furthermore, treatment with this compound led to a significant upregulation of the systemic acquired resistance gene pr1 (43-fold after 24 hours and 122-fold after 48 hours), indicating a strong induction of the plant's defense response. nih.gov

The development of hybrid molecules incorporating the isothiazole scaffold with other active moieties is an active area of research. For example, combining a 3,4-dichloroisothiazole substructure with cinnamamide morpholine has resulted in compounds with significantly improved in vivo antifungal activities. researchgate.net One such compound demonstrated 100% inhibition of Pseudoperonospora cubensis at a concentration of 100 µg/mL. researchgate.net These findings highlight the potential of isothiazole derivatives as both direct-acting fungicides and as plant defense activators, contributing to integrated pest management strategies. nih.gov

Table 3: Agricultural Applications of Selected Isothiazole Derivatives
Compound/Derivative ClassApplicationTarget Pathogen/EffectKey Findings
IsotianilFungicideRice blast. urfu.ruCommercially used for crop protection.
3,4-DichloroisothiazolesFungicide, SAR InducerVarious fungal pathogens.Possesses both direct antifungal activity and induces systemic acquired resistance in plants. nih.gov
Isothiazole-thiazole derivative (compound 6u)Fungicide, SAR InducerPseudoperonospora cubensis, Phytophthora infestans. nih.govHigh in vivo efficacy (EC50 values of 0.046 mg/L and 0.20 mg/L, respectively); significantly upregulates the defense gene pr1. nih.gov
3,4-dichloroisothiazole-cinnamamide morpholine hybridFungicidePseudoperonospora cubensis. researchgate.netDemonstrated 100% inhibition at 100 µg/mL in vivo. researchgate.net

Environmental Fate and Degradation Studies of Isothiazole Compounds

Environmental Persistence and Dissipation Kinetics of Isothiazole (B42339) Derivatives

The environmental persistence of isothiazole derivatives is largely dictated by the specific compound and the environmental conditions it is exposed to. Generally, these compounds are characterized by rapid degradation in natural environments. researchgate.netresearchgate.net Studies using high-performance liquid chromatography (HPLC) and radiotracer techniques have demonstrated that isothiazolone (B3347624) biocides biodegrade swiftly in aquatic settings, with half-lives often under 24 hours. researchgate.netresearchgate.net

The dissipation kinetics frequently adhere to first-order models. For instance, the dissipation of the isothiazole fungicide zinc thiazole (B1198619) in fresh tobacco leaves is rapid, with half-lives reported between 1.1 and 1.6 days. researchgate.net In contrast, the half-life of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in seawater varies with environmental factors. At 25°C, its half-life is 27.9 days, which shortens to 4.5 days at 40°C, indicating a temperature-dependent degradation rate. nih.gov Sunlight also accelerates the degradation of DCOIT, with a photolysis half-life of 6.8 days compared to 14.4 days in the dark. nih.gov

The persistence of these compounds is also influenced by pH. For DCOIT, degradation is rapid at a neutral pH of 7, with a half-life of 1.2 days, while it is slower at pH 4 (half-life of 6.8 days) and pH 9 (half-life of 3.7 days). nih.gov Another isothiazolinone, octylisothiazolinone (OIT), is hydrolytically stable, with a half-life exceeding 40 days at 25°C and a pH of 7.4. nih.govmdpi.com

Table 1: Environmental Half-life of Various Isothiazole Derivatives

Compound Matrix Condition Half-life (t½) Citation
Isothiazolone Biocides Aquatic Environments Biodegradation < 24 hours researchgate.netresearchgate.net
Zinc Thiazole Fresh Tobacco Leaves Field Conditions 1.1 - 1.6 days researchgate.net
DCOIT Seawater (pH 4) 25°C 6.8 days nih.gov
DCOIT Seawater (pH 7) 25°C 1.2 days nih.gov
DCOIT Seawater (pH 9) 25°C 3.7 days nih.gov
DCOIT Seawater 4°C > 64 days nih.gov
DCOIT Seawater 25°C 27.9 days nih.gov
DCOIT Seawater 40°C 4.5 days nih.gov
DCOIT Seawater Sunlight 6.8 days nih.gov
DCOIT Seawater Dark 14.4 days nih.gov
OIT Tap Water Photodegradation 28 hours nih.govmdpi.com
OIT Raw Wastewater Aerobic (with substrate) 5 hours nih.govmdpi.com
OIT Raw Wastewater Anaerobic 13 hours nih.govmdpi.com
Chloromethylisothiazolinone (CMI) Aquatic Environment Biodegradation < 1 hour researchgate.net
Chloromethylisothiazolinone (CMI) Sediments Biodegradation ~24 hours researchgate.net

Chemical Degradation Pathways: Hydrolysis and Photolysis

Hydrolysis and photolysis are significant abiotic degradation pathways for isothiazole compounds in the environment. nih.govresearchgate.net Hydrolysis rates are often dependent on pH and temperature. researchgate.net For many isothiazolones, degradation via hydrolysis increases with a rise in pH, particularly in alkaline conditions. researchgate.netmdpi.com For example, the chemical degradation of Kathon™ biocides is primarily due to the hydrolysis of the chlorinated isothiazolone in alkaline solutions. mdpi.com The ester linkage present in compounds like Methyl-3-hydroxyisothiazole-5-carboxylate would be susceptible to hydrolysis, which is a common degradation pathway for carboxylic acid derivatives. pharmacy180.com This process is often catalyzed by acids or bases. pharmacy180.com

Photolysis, or degradation by light, is another key process. nih.govresearchgate.net The presence of a chromophore, a light-absorbing part of the molecule, makes a compound susceptible to photolytic degradation. pharmacy180.com For instance, the photolysis half-life of DCOIT in seawater is 6.8 days. nih.gov Studies on octylisothiazolinone (OIT) in tap water showed that its photodegradation followed first-order kinetics, with a half-life of 28 hours under tested conditions. nih.govmdpi.com The photodegradation of methylisothiazolinone (MIT) and benzisothiazolinone (BIT) has also been studied, with quantum yields and reaction rate constants determined for their transformation under UV light. researchgate.net For some thiazole-containing compounds, photolysis can proceed through a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges into degradation products. nih.gov

Metabolite Identification and Environmental Fate Assessment of Degradation Products

The degradation of isothiazole compounds leads to the formation of various metabolites. The primary degradation pathway for many isothiazolones involves the cleavage of the isothiazolone ring. researchgate.netresearchgate.net This is followed by the oxidation of the resulting organic carbon to carbon dioxide. researchgate.netresearchgate.net

For chloromethylisothiazolinone (CMI), the principal degradation pathway involves the dissociation from its stabilizing salt (CaCl2), opening of the isothiazole ring, and the loss of chlorine and sulfur. researchgate.net This process leads to the formation of N-methylmalonamic acid, which further degrades into malonamic acid, malonic acid, acetic acid, and formic acid, eventually mineralizing to CO2. researchgate.net Other tentatively identified metabolites include 5-chloro-2-methyl-4-isothiazolin 1-oxide and N-methylglyoxylamide. researchgate.net

In the case of benzisothiazolinone (BIT) degradation under UV/H2O2 treatment, identified intermediates include BIT200, B200, and saccharin. researchgate.net For octylisothiazolinone (OIT), several phototransformation products have been identified and confirmed with analytical standards. nih.govmdpi.com

A crucial aspect of assessing the environmental fate of these degradation products is their toxicity. Studies have shown that the metabolites resulting from the degradation of isothiazolones are significantly less toxic than the parent compounds, often by four to five orders of magnitude. researchgate.netresearchgate.net This rapid detoxification through biodegradation minimizes the environmental risk associated with the use of these biocides. researchgate.net

Future Research Perspectives and Translational Outlook for Methyl 3 Hydroxyisothiazole 5 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The future synthesis of derivatives from Methyl-3-hydroxyisothiazole-5-carboxylate will necessitate the development of novel, efficient, and sustainable synthetic pathways. Traditional methods for creating heterocyclic compounds often face challenges such as harsh reaction conditions and the use of hazardous materials. nih.govresearchgate.net Modern synthetic chemistry offers several promising directions.

Advancements in synthetic methodologies that permit rapid access to a wide variety of functionalized heterocyclic compounds are crucial for medicinal chemistry, as they expand the available chemical space for drug discovery. jmchemsci.comrsc.org For isothiazoles, new protocols are being developed that are metal-free and rely on sequential reactions in one pot, which is both carbon-economic and efficient. thieme-connect.com For instance, the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters using ammonium (B1175870) acetate (B1210297) under metal-free conditions showcases a move towards more benign chemistry. thieme-connect.com Another approach involves the solvent-free oxidative cyclization of 3-aminopropenethiones, demonstrating a push to reduce solvent waste. thieme-connect.com

Future strategies for derivatizing this compound could leverage these modern techniques. Methods like C-H bond activation, photoredox chemistry, and multicomponent reactions are transforming the synthesis of heterocycles, allowing for more diverse and complex molecules to be created efficiently. jmchemsci.comrsc.org The development of robust synthetic routes is essential for accelerating the drug development process from initial discovery to bulk manufacturing. rsc.org

High-Throughput Screening and Lead Optimization in Drug Discovery Initiatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets. nih.govnuvisan.com For derivatives of this compound, HTS will be instrumental in identifying initial "hits"—compounds that show desired activity. mdpi.com These screening libraries can contain millions of diverse small molecules, and HTS platforms use automated systems to test them quickly and efficiently. nuvisan.com

Once initial hits are identified, a process of lead optimization begins. This involves synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The isothiazole (B42339) scaffold is a "privileged" structure found in numerous approved drugs, making its derivatives attractive candidates for screening campaigns. nih.govnih.gov However, some thiazole (B1198619) derivatives, like 2-aminothiazoles, are known as "frequent hitters" in screening assays, meaning they can show non-specific activity. nih.gov Therefore, a crucial part of the HTS workflow for isothiazole-based libraries is to perform follow-up assays to rule out promiscuous inhibition and confirm a specific mechanism of action. nih.gov

The creation of focused libraries of isothiazole derivatives, such as those based on the this compound core, can be submitted for broad biological evaluation via HTS to discover novel small molecule probes and potential drug leads. nih.gov

Application of Green Chemistry Principles in Isothiazole Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbohrium.com The application of these principles to the synthesis of isothiazoles is an area of active research. bohrium.com This is particularly relevant as many conventional synthetic methods for heterocycles involve toxic solvents, reagents, and metal catalysts. researchgate.netbepls.com

Several green synthetic strategies are being applied to thiazole and isothiazole synthesis:

Microwave and Ultrasound Irradiation: These techniques can significantly shorten reaction times, increase yields, and improve selectivity compared to traditional heating methods. nih.govbohrium.combepls.com

Green Solvents: Using environmentally benign solvents like water, alcohols, or polyethylene (B3416737) glycol (PEG) instead of hazardous organic solvents is a key focus. Water, in particular, is an attractive solvent for its low cost and safety. bohrium.combepls.com

Green Catalysts: The development and use of recyclable and non-toxic catalysts, such as nanochitosan or reusable magnetic nanoparticles, can minimize waste and environmental impact. bohrium.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all the starting materials. This approach is highly atom-economical and efficient. researchgate.net

A recent example is the calcium-catalyzed synthesis of 5-aminothiazoles, which is noted for being a sustainable, modular, and high-yielding transformation that uses a green catalyst and produces benign by-products. nih.gov Applying these principles to the synthesis of this compound and its derivatives can make the entire lifecycle of these compounds more environmentally friendly, from production to application. nih.govresearchgate.net

Table 1: Comparison of Green Chemistry Approaches in Thiazole/Isothiazole Synthesis

Green Chemistry TechniquePrincipleAdvantagesReference(s)
Microwave Irradiation Uses microwave energy to heat reactions rapidly and efficiently.Shorter reaction times, higher yields, improved selectivity. nih.govbohrium.combepls.com
Ultrasound Irradiation Uses acoustic cavitation to enhance chemical reactivity.Faster reactions, good yields, often milder conditions. nih.govbohrium.com
Green Solvents (e.g., Water, PEG) Replaces hazardous organic solvents with environmentally benign alternatives.Reduced toxicity, lower environmental impact, often lower cost. bohrium.combepls.com
Green Catalysts (e.g., Nanochitosan) Employs reusable, non-toxic, or biodegradable catalysts.Catalyst recovery and reuse, reduced waste, lower toxicity. bohrium.com
Multicomponent Reactions Combines multiple reactants in a single, efficient step.High atom economy, reduced number of synthetic steps, less waste. researchgate.net

Advanced Computational Design of Isothiazole-Based Biologically Active Molecules

Computational tools are indispensable in modern drug design, allowing for the rational design and optimization of molecules before they are synthesized. mdpi.com For isothiazole-based compounds, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are key to predicting and understanding biological activity. metu.edu.trnih.gov

Molecular docking simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. This allows researchers to predict binding affinity and identify key interactions, guiding the design of more potent and selective inhibitors. metu.edu.trnih.gov For example, docking studies have been used to explain the high potency and selectivity of certain thiazole carboxamide derivatives as COX-2 inhibitors. metu.edu.tr

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov By applying these computational approaches to derivatives of this compound, researchers can more efficiently explore the vast chemical space and focus laboratory efforts on molecules with the highest probability of success. researchgate.net

Comprehensive Environmental Risk Assessment and Mitigation Strategies

While isothiazole derivatives hold promise in medicine, some, particularly isothiazolinones, are used as biocides in industrial applications and consumer products. nih.govresearchgate.netnih.gov This use necessitates a thorough environmental risk assessment to understand their fate, persistence, and potential toxicity. researchgate.netmdpi.com

Key aspects of an environmental risk assessment for new isothiazole derivatives would include:

Biodegradation: Studies show that many isothiazolone (B3347624) biocides biodegrade rapidly in aquatic environments, with half-lives often less than 24 hours. researchgate.netresearchgate.net The degradation typically involves the cleavage of the isothiazole ring, resulting in metabolites that are significantly less toxic than the parent compound. researchgate.netresearchgate.net

Toxicity to Non-Target Organisms: Isothiazolones can be toxic to aquatic organisms. nih.govresearchgate.net However, their rapid degradation helps to mitigate this risk in the environment. researchgate.net The toxicity of degradation products is a critical factor, and for many isothiazolones, these products are 4-5 orders of magnitude less toxic. researchgate.net

Persistence and Stability: The stability of isothiazolones is pH-dependent; they are more stable in acidic media and degrade more quickly in alkaline conditions. nih.govresearchgate.net

For new compounds derived from this compound, a comprehensive risk assessment would be essential. This involves using computational tools like QSAR for initial toxicity prediction and conducting experimental studies on biodegradation and ecotoxicity. nih.govacs.org QSAR models can be powerful tools for screening chemicals for potential toxicity and prioritizing them for further testing. nih.govcapes.gov.br Such strategies ensure that the development of new, useful molecules is balanced with environmental protection. mdpi.com

Table 2: Environmental Fate Characteristics of Isothiazolone Biocides

ParameterObservationSignificanceReference(s)
Biodegradation Rapid in aquatic environments; half-lives often < 24 hours.Reduces environmental exposure and risk. researchgate.netresearchgate.net
Degradation Pathway Involves cleavage of the isothiazole ring.Leads to detoxification, as metabolites are much less toxic. researchgate.netresearchgate.net
Aquatic Toxicity Parent compounds can be toxic to aquatic life.Risk is mitigated by rapid degradation. nih.govresearchgate.net
Metabolite Toxicity Degradation products are 4-5 orders of magnitude less toxic.The environmental impact is significantly reduced after degradation. researchgate.net
pH Stability More stable in acidic conditions, degrades faster in alkaline (pH > 9) conditions.Environmental pH can influence persistence. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl-3-hydroxyisothiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 3-hydroxyisothiazole-5-carboxylic acid using methanol under acidic catalysis. Critical parameters include temperature control (40–60°C), stoichiometric excess of methanol, and inert atmosphere to prevent oxidation. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Structural analogs like methyl isoxazole carboxylates (e.g., 5-Methylisoxazole-3-carboxylic acid methyl ester) suggest similar esterification protocols .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT) to confirm substituent positions.
  • IR : Identify characteristic carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: 143.10 for C5_5H5_5NO4_4) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–10) to determine solubility profiles for reaction design.
  • Melting Point : Compare literature values (e.g., 168–170°C for structurally related esters) and document deviations due to polymorphism or impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone conditions .

Advanced Research Questions

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions (e.g., hydroxyl groups). Validate thermal parameters (ADPs) and hydrogen-bonding networks with PLATON. For graphical representation, ORTEP-3 can visualize anisotropic displacement ellipsoids and intermolecular interactions .

Q. What experimental designs are recommended for assessing the compound’s stability in biological assay buffers?

  • Methodological Answer :

  • Degradation Kinetics : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
  • Photostability : Expose to UV light (λ = 365 nm) and analyze by HPLC to detect photodegradants .

Q. How can contradictions in reported spectral data (e.g., 1^1H NMR shifts) be resolved?

  • Methodological Answer :

  • Solvent Effects : Replicate experiments in deuterated solvents (DMSO-d6_6, CDCl3_3) to assess solvent-induced shifts.
  • Paramagnetic Impurities : Chelate residual metals (e.g., using EDTA) and reacquire spectra.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (Gaussian 16/B3LYP/6-31G**) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested to EN 374), safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.